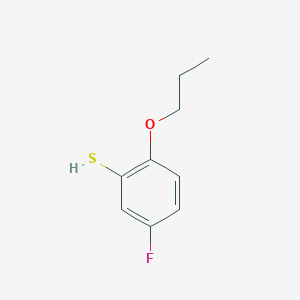

5-Fluoro-2-propoxybenzenethiol

Description

5-Fluoro-2-propoxybenzenethiol is a fluorinated aromatic compound featuring a benzene ring substituted with a fluorine atom at the 5-position, a propoxy group (-OCH₂CH₂CH₃) at the 2-position, and a thiol (-SH) group at the 1-position. This combination of substituents imparts unique physicochemical properties:

Properties

IUPAC Name |

5-fluoro-2-propoxybenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FOS/c1-2-5-11-8-4-3-7(10)6-9(8)12/h3-4,6,12H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUHBAWYHGVYFIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)F)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Finally, the thiol group is introduced via a thiolation reaction .

Industrial Production Methods

Industrial production of 5-Fluoro-2-propoxybenzenethiol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient production. The exact methods may vary depending on the specific requirements and available technology .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-propoxybenzenethiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to remove the fluorine atom or modify the propoxy group.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: De-fluorinated or modified propoxy derivatives.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-2-propoxybenzenethiol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

Biology: The compound’s unique properties make it useful in studying biological systems, especially in the context of fluorinated biomolecules.

Industry: Used in the production of advanced materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 5-Fluoro-2-propoxybenzenethiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The fluorine atom can influence the compound’s reactivity and binding affinity, while the propoxy group can affect its solubility and overall molecular interactions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-Fluoro-2-propoxybenzenethiol with structurally related fluorinated aromatic compounds:

Key Observations:

Functional Group Reactivity: The thiol group in this compound distinguishes it from aldehydes (e.g., 5-Fluoro-2-methoxybenzaldehyde) and carboxylic acids (e.g., 5-Fluoro-1-benzothiophene-2-carboxylic acid). Thiols are more nucleophilic and prone to oxidation compared to these groups.

Electron Effects: Fluorine’s electron-withdrawing nature increases the acidity of adjacent functional groups. For example, the thiol (-SH) in this compound is likely more acidic than in non-fluorinated analogs .

Physicochemical Properties

- Boiling Point/Melting Point : Thiols generally exhibit lower boiling points than alcohols or carboxylic acids due to weaker hydrogen bonding. However, the propoxy group may elevate the boiling point relative to smaller alkoxy analogs.

- Solubility : Increased lipophilicity from the propoxy group may reduce aqueous solubility compared to hydroxy- or methoxy-substituted derivatives.

Biological Activity

5-Fluoro-2-propoxybenzenethiol is an organic compound with notable biological activities, primarily due to its unique chemical structure that includes a fluorinated aromatic ring, a propoxy group, and a thiol functional group. This article delves into the compound's biological mechanisms, potential applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₁FOS

- Functional Groups :

- Fluorine atom (F)

- Propoxy group (–O–C₃H₇)

- Thiol group (–SH)

The presence of these groups influences the compound's reactivity and interaction with biological targets.

The mechanism of action for this compound involves several key interactions:

- Covalent Bond Formation : The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity.

- Reactivity Modulation : The fluorine atom enhances the stability and reactivity of the compound, affecting its binding affinity to various biological targets.

- Solubility and Interaction : The propoxy group improves solubility in biological systems, facilitating interactions with cellular components.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : It has shown effectiveness against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

- Enzyme Inhibition : Studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.

- Potential Antitumor Activity : Preliminary studies indicate that it may have antitumor effects, warranting further investigation into its role in cancer treatment.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against specific bacterial strains | |

| Enzyme Inhibition | Inhibits key metabolic enzymes | |

| Antitumor | Potential effects on tumor cell lines |

Case Studies and Research Findings

-

Antimicrobial Study :

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a new antimicrobial agent. -

Enzyme Inhibition Research :

Another investigation focused on the compound's ability to inhibit specific enzymes involved in cellular metabolism. The results demonstrated that this compound could significantly reduce enzyme activity, highlighting its potential use in drug design targeting metabolic disorders. -

Antitumor Activity Evaluation :

Preliminary studies on cancer cell lines revealed that this compound exhibited cytotoxic effects, leading to cell death in certain tumor types. This finding suggests a promising avenue for further research into its application in oncology.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with structurally similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 5-Fluoro-2-methoxybenzenethiol | Contains a methoxy group instead of propoxy | Less potent antimicrobial |

| 5-Fluoro-2-ethoxybenzenethiol | Ethoxy group affects solubility | Varies by target |

| 2-Propoxybenzenethiol | Lacks fluorine atom | Reduced reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.